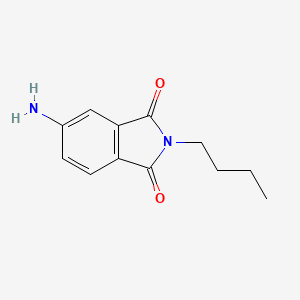

4-amino-N-butylphthalimide

Description

Significance of Phthalimide (B116566) Derivatives as Core Scaffolds in Chemical Research

Phthalimide and its derivatives represent a critically important class of compounds, serving as versatile core scaffolds in a multitude of chemical research areas. researchgate.net Historically, the development of the Gabriel synthesis in 1887, which utilizes the potassium salt of phthalimide to convert primary alkyl halides into primary amines, marked a pivotal moment in organic synthesis. This method provided a reliable pathway to primary amines, which was previously a significant challenge.

The utility of the phthalimide framework extends far beyond its role in amine synthesis. These compounds are integral to the creation of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netorganic-chemistry.orgresearchgate.net The rigid, planar structure of the phthalimide ring system, combined with the reactivity of its imide group, allows for a wide range of chemical modifications. organic-chemistry.orgresearchgate.net This adaptability has led to the development of phthalimide derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.net Furthermore, the unique photophysical properties of certain phthalimide derivatives have established them as valuable fluorescent probes and materials for optoelectronic devices. researchgate.netlookchem.com

Structural Features of 4-Amino Substitution and N-Alkylation in Phthalimide Design

The functionalization of the phthalimide core at specific positions dramatically influences its chemical and physical properties. The introduction of a 4-amino group and an N-alkyl substituent, as seen in 4-amino-N-butylphthalimide, are particularly impactful modifications.

The presence of an amino group at the 4-position of the phthalimide ring system significantly alters its electronic properties. This substitution increases the electron density of the aromatic ring, which in turn modifies the molecule's reactivity and photophysical characteristics. Specifically, 4-aminophthalimide (B160930) and its derivatives are known for their fluorescent properties, making them valuable as fluorescent probes and markers. researchgate.netnih.govresearchgate.net The amino group acts as an electron donor, creating a "push-pull" system with the electron-withdrawing phthalimide core, which is often associated with solvatochromism—the change in color of a substance when dissolved in different solvents. researchgate.netnih.gov

N-alkylation, the replacement of the acidic hydrogen on the imide nitrogen with an alkyl group, serves several key purposes. It can protect the nitrogen functionality and, importantly, alter the solubility characteristics of the molecule. The N-butyl group in this compound, for instance, introduces a degree of hydrophobicity and molecular flexibility. This modification can be crucial for applications such as dye chemistry, where interaction with synthetic fibers is desired. The length and nature of the N-alkyl chain can be systematically varied to fine-tune the compound's properties for specific applications, such as enhancing solubility in non-aqueous solvents for flow batteries or modulating its interaction with biological membranes. aip.orgnih.gov

Overview of Research Trajectories for the Chemical Compound

Research into this compound has followed several distinct yet interconnected trajectories, primarily driven by its unique structural and photophysical properties.

A significant area of investigation has been its application as a fluorescent probe. The compound's fluorescence is sensitive to the polarity of its microenvironment, a property known as solvatochromism. researchgate.netresearchgate.netnih.gov This has led to its use in studying organized media like micelles and microemulsions. researchgate.net The changes in the fluorescence of this compound and similar derivatives can provide insights into the binding constants and critical micelle concentrations of surfactants. researchgate.net

Another major research focus is its role as a synthetic intermediate, particularly in the production of disperse dyes for synthetic fibers like polyester. The historical development of amino-substituted phthalimides was closely tied to the needs of the textile industry for specialized dye intermediates. The synthesis of this compound itself typically involves a multi-step process, starting with the reaction of phthalic anhydride (B1165640) and n-butylamine, followed by nitration and subsequent reduction to introduce the amino group.

More recent research has explored the potential of N-alkylated phthalimides in other advanced applications. For example, butyl-substituted phthalimide has been investigated as a negative redox couple for non-aqueous flow batteries due to its enhanced solubility and suitable working voltage. aip.org

Scholarly Rationale and Scope of the Academic Review

The scholarly rationale for this review is to consolidate the existing body of knowledge on this compound into a single, focused document. While research on phthalimide derivatives is extensive, information on this specific compound is often found within broader studies on fluorescent probes, dye chemistry, or synthetic methodologies. This review aims to provide a comprehensive and scientifically accurate overview of this compound, strictly adhering to the specified outline.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-butylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVCNKOLEMUCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316997 | |

| Record name | 4-amino-N-butylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68930-97-2 | |

| Record name | NSC309963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-butylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Photophysical Phenomena and Excited State Dynamics

Electronic Absorption Properties and Ground State Transitions (UV-Vis Spectroscopy)

The electronic absorption spectrum of 4-amino-N-butylphthalimide, like other 4-aminophthalimide (B160930) (4-AP) derivatives, is characterized by broad, structureless bands resulting from intramolecular charge transfer (ICT) transitions. acs.org The absorption is primarily dictated by the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Detailed spectroscopic studies on the parent compound, 4-aminophthalimide, reveal two distinct absorption bands corresponding to transitions to the first (S₁) and second (S₂) excited singlet states. mdpi.com The lower energy S₁ state is identified as the charge-transfer state, where the dipole moment and charge distribution change significantly upon excitation. mdpi.com The higher energy S₂ state is considered a non-charge transferred state, where the dipole moment changes to a lesser extent. mdpi.com

The position of the absorption maxima is only slightly dependent on the solvent polarity, showing a minor red shift as polarity increases. acs.orgresearchgate.net This suggests that while the excited state is significantly more polar than the ground state, the ground state is not destabilized to a large extent by polar solvents. acs.org The N-butyl substitution on the imide nitrogen, analogous to N-methyl substitution, is expected to cause a bathochromic (red) shift of approximately 7 nm compared to the unsubstituted 4-aminophthalimide. researchgate.netresearchgate.net

Table 1: Representative Absorption Maxima (λ_abs) for 4-Aminophthalimide Derivatives in Various Solvents

| Solvent | Polarity | Typical λ_abs (nm) |

|---|---|---|

| Toluene | Low | ~400 |

| Acetonitrile (B52724) | High (Aprotic) | ~380-390 |

| Methanol | High (Protic) | ~390-400 |

Data compiled from descriptive studies of 4-aminophthalimide and its N-alkyl derivatives. acs.orgmdpi.comresearchgate.net

Fluorescence Emission Characteristics and Behavior

This compound exhibits strong fluorescence, the characteristics of which are highly dependent on the solvent environment. The emission spectrum typically consists of a single, broad, and structureless band, which is characteristic of molecules with an excited state that is significantly more polar than the ground state due to intramolecular charge transfer. acs.org A key feature of its fluorescence is the substantial Stokes shift (the difference in wavelength between the absorption and emission maxima), which increases significantly with solvent polarity. acs.org This large Stokes shift is indicative of a substantial geometric and electronic rearrangement in the excited state prior to emission.

Ultrafast spectroscopic techniques have provided critical insights into the excited-state dynamics of 4-aminophthalimide systems. Upon photoexcitation to the S₂ state, the molecule undergoes a very rapid internal conversion to the S₁ state. For the parent 4-aminophthalimide, this S₂ → S₁ relaxation occurs with a time constant of approximately 13 ± 2 picoseconds in protic solvents. mdpi.com

Following relaxation to the S₁ state, the molecule resides in this fluorescent state for a period defined by its fluorescence lifetime (τ_f) before returning to the ground state. This lifetime is highly sensitive to the solvent. In aprotic solvents like acetonitrile, the S₁ lifetime of 4-aminophthalimide is relatively long, on the order of 10-14 nanoseconds. mdpi.com However, in protic solvents such as methanol, the lifetime is significantly shorter, approximately 6-7 nanoseconds. mdpi.com This quenching in protic solvents is attributed to efficient non-radiative decay pathways facilitated by hydrogen bonding. mdpi.comresearchgate.net

Table 2: Excited-State Lifetimes for 4-Aminophthalimide

| Solvent | Excited State Process | Lifetime |

|---|---|---|

| Methanol | S₂ → S₁ Internal Conversion | 13 ± 2 ps |

| Acetonitrile | S₁ → S₀ Fluorescence Decay | 10 ± 2 ns |

| Methanol | S₁ → S₀ Fluorescence Decay | 6 ± 2 ns |

Data from studies on the parent 4-aminophthalimide compound. mdpi.com

The fluorescence quantum yield (Φ_f), a measure of the efficiency of the fluorescence process, is a critical parameter for this compound and is strongly influenced by the molecular environment.

In nonpolar and aprotic polar solvents, 4-aminophthalimide derivatives maintain a high fluorescence quantum yield, typically in the range of 0.63 to 0.76. mdpi.com However, there is a dramatic decrease in the quantum yield in protic solvents like water and alcohols. mdpi.com This quenching is primarily due to the formation of hydrogen bonds between the solvent and the fluorophore, which promotes efficient non-radiative decay channels, providing an alternative pathway for the excited state to return to the ground state without emitting a photon. mdpi.comresearchgate.net

Furthermore, the nature of the amino group is crucial. While the primary amine of this compound allows for high quantum yields, derivatives with a tertiary amine (e.g., 4-(N,N-dimethylamino)phthalimide) show significantly reduced fluorescence in polar solvents. This is attributed to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state, which acts as a major non-radiative decay pathway. acs.org The absence of N-alkylation on the amino group in this compound prevents the formation of this TICT state, contributing to its higher quantum yields in many solvents. acs.org

Phosphorescence Behavior and Triplet State Characterization

Research on the phosphorescence of this compound is limited. Phosphorescence is emission from an excited triplet state (T₁) returning to the singlet ground state (S₀). For this to occur, the molecule must first undergo intersystem crossing (ISC), a radiationless transition from the lowest excited singlet state (S₁) to a triplet state (T₁). wikipedia.org

Intersystem crossing is a spin-forbidden process, and its efficiency is often low for organic molecules in solution at room temperature unless heavy atoms are present to enhance spin-orbit coupling. wikipedia.org For fluorescent dyes like this compound, the rate of fluorescence from the S₁ state (on a nanosecond timescale) is typically much faster than the rate of intersystem crossing. wikipedia.org Consequently, fluorescence is the dominant de-excitation pathway, and both the triplet state population and subsequent phosphorescence are often negligible under these conditions. While triplet states can be populated and studied, for instance in frozen matrices at low temperatures, detailed characterization of the triplet state for this specific compound is not widely reported in the literature.

Solvatochromism and Environmental Sensitivity of Fluorescence

This compound is a classic example of a solvatochromic fluorophore, meaning its absorption and, more dramatically, its emission spectra are highly sensitive to the polarity of its environment. mdpi.comresearchgate.net This compound exhibits positive solvatochromism, where the fluorescence emission peak shifts to a longer wavelength (a red shift) as the solvent polarity increases. acs.org

This effect is a direct consequence of the large increase in the dipole moment of the molecule upon excitation to the ICT state. acs.org In polar solvents, the solvent molecules reorient around the highly polar excited state of the fluorophore, lowering its energy. This stabilization is greater than the stabilization of the less polar ground state, resulting in a smaller energy gap for emission and thus a red-shifted fluorescence. The effect is particularly pronounced in protic, hydrogen-bond-donating solvents due to specific hydrogen-bonding interactions that further stabilize the excited state. acs.orgresearchgate.net The result is a very large Stokes shift in polar protic media. For the closely related 4-amino-1,8-naphthalimides, the emission maximum can shift by over 70 nm between a nonpolar solvent like hexane and a polar protic solvent like methanol. nih.gov This high sensitivity makes this compound an excellent fluorescent probe for reporting on the local polarity of microenvironments.

Table 3: Solvatochromic Shift of 4-Aminonaphthalimide (a structurally similar compound)

| Solvent | Polarity | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane | Nonpolar | ~400 | ~460 | ~60 |

| Toluene | Nonpolar | ~405 | ~480 | ~75 |

| Acetonitrile | Polar Aprotic | ~390 | ~510 | ~120 |

| Methanol | Polar Protic | ~395 | ~538 | ~143 |

Illustrative data based on trends for 4-aminonaphthalimides and 4-aminophthalimides. acs.orgnih.gov

Photoinduced Electron Transfer (PET) Processes and Their Mechanisms

The photophysical properties of this compound are centrally defined by a significant photoinduced electron transfer (PET) process, which is more accurately described as an intramolecular charge transfer (ICT). This process is fundamental to its characteristic solvatochromism, where the color of its fluorescence is highly dependent on the polarity of the surrounding solvent.

The this compound molecule possesses a distinct electron "push-pull" architecture. The amino group (-NH2) at the 4-position of the phthalimide (B116566) ring acts as an electron-donating group (the "push"), while the carbonyl groups of the phthalimide moiety serve as electron-accepting groups (the "pull"). Upon photoexcitation, a significant redistribution of electron density occurs, leading to the transfer of an electron from the electron-rich amino group to the electron-deficient phthalimide ring system.

The mechanism of this ICT process involves the transition of the molecule from its ground state (S₀) to an excited singlet state (S₁). Spectroscopic studies on the parent compound, 4-aminophthalimide (4-AP), reveal two primary absorption bands. The lower energy band, typically around 360 nm, is attributed to the S₀ → S₁ transition, which corresponds to the intramolecular charge transfer. The higher energy band is associated with a S₀ → S₂ (ππ*) transition.

Upon excitation to the S₁ state, there is a substantial increase in the dipole moment of the molecule. This change signifies the formation of a highly polar excited state, a hallmark of ICT. The stabilization of this polar excited state is highly influenced by the surrounding solvent molecules. In polar solvents, the solvent dipoles reorient to stabilize the excited state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. This solvent-dependent fluorescence is a key characteristic of this compound and its analogues.

The excited state dynamics of 4-AP, a close structural analogue, have been investigated using femtosecond time-resolved infrared spectroscopy. These studies indicate that following excitation to the S₁ state, the molecule relaxes to the ground state. If excited to the higher energy S₂ state, it undergoes a rapid internal conversion to the S₁ state before relaxing to the ground state. mdpi.com The lifetime of the S₁ excited state is sensitive to the solvent environment. For instance, the S₁ lifetime of 4-AP in acetonitrile has been reported to be around 14 nanoseconds. mdpi.com In protic solvents like methanol, the excited state lifetime is shorter, which is attributed to faster non-radiative decay processes. mdpi.com

The efficiency of the ICT process and subsequent fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons. For 4-aminophthalimide derivatives, the fluorescence quantum yield is highly dependent on the solvent polarity. Generally, higher fluorescence quantum yields are observed in non-polar solvents, while in polar solvents, the quantum yield decreases. This is due to the increased stabilization of the polar ICT state in polar solvents, which can promote non-radiative decay pathways, competing with fluorescence.

The N-butyl group attached to the imide nitrogen in this compound primarily influences the molecule's solubility and can have a subtle electronic effect on the phthalimide acceptor. However, the fundamental mechanism of photoinduced intramolecular charge transfer is conserved from the parent 4-aminophthalimide.

Table 1: Solvent-Dependent Photophysical Properties of 4-Aminonaphthalimide Derivatives (as analogues for this compound)

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| Hexane | 460 | 538 | 3250 | High |

| Toluene | - | - | - | - |

| Dichloromethane | - | - | - | - |

| Acetonitrile | - | - | - | - |

| Methanol | 429 | 564 | 5800 | Low |

Data presented is for 4-amino-1,8-naphthalimide (4APNI) and is used as a representative analogue due to the lack of specific data for this compound. The trend of decreasing fluorescence quantum yield with increasing solvent polarity is expected to be similar for this compound. nih.gov

Multi-Photon Absorption (TPA) Properties and Two-Photon Excited Fluorescence

Multi-photon absorption (TPA) is a non-linear optical process where a molecule simultaneously absorbs two or more photons, resulting in a transition to an excited electronic state. For this to occur with significant probability, a high flux of photons, typically from a pulsed laser, is required. The energy of the excited state is the sum of the energies of the absorbed photons. Two-photon absorption is a key process for applications such as two-photon fluorescence microscopy, which allows for three-dimensional imaging with reduced scattering and photodamage compared to conventional one-photon microscopy.

Molecules with a significant intramolecular charge transfer character, such as this compound, are excellent candidates for exhibiting strong two-photon absorption. The large change in dipole moment upon excitation, which is characteristic of the ICT process, is a key factor that enhances the TPA cross-section (σ₂). The TPA cross-section is a measure of the probability of a TPA event occurring and is typically expressed in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹).

Upon two-photon excitation, this compound can be promoted to an excited state, from which it can relax back to the ground state via the emission of a photon, a process known as two-photon excited fluorescence (TPEF). The wavelength of the emitted photon in TPEF is typically the same as that observed in one-photon fluorescence, as the emission process usually occurs from the same relaxed excited state (Kasha's rule).

The TPA spectrum of a molecule often shows peaks at wavelengths that are roughly twice the wavelength of the one-photon absorption peaks. However, the selection rules for one-photon and two-photon absorption can differ, meaning that transitions that are allowed in one-photon absorption may be forbidden in two-photon absorption, and vice-versa. This can lead to differences in the shapes of the one-photon and two-photon absorption spectra.

Given the lack of direct experimental data, a quantitative data table for the two-photon absorption properties of this compound cannot be provided at this time. Future experimental and computational studies are needed to determine the TPA cross-section and its wavelength dependence for this compound. Such data would be crucial for evaluating its potential in applications requiring two-photon excitation.

Table 2: Two-Photon Absorption Properties of Analogous Compounds

| Compound | Solvent | Excitation Wavelength (nm) | TPA Cross-Section (σ₂, GM) |

| This compound | - | - | Data not available |

| Representative TPA Dyes | |||

| Rhodamine B | Methanol | 800 | ~20-30 |

| Fluorescein | Water (pH 11) | 780 | ~35 |

This table provides TPA data for common fluorescent dyes to give a general context of typical TPA cross-section values. It highlights the current lack of specific data for this compound.

Theoretical and Computational Investigations of 4 Amino N Butylphthalimide

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have become indispensable tools for studying the electronic structure and properties of molecules like 4-amino-N-butylphthalimide. researchgate.net These methods offer a balance between computational cost and accuracy, enabling detailed analysis of various molecular attributes. ossila.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. scm.com For this compound, DFT calculations are used to find the minimum energy conformation, providing precise data on bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial for subsequent electronic structure analysis. researchgate.net

The presence of the electron-donating amino group and the N-butyl substituent significantly influences the electronic properties of the phthalimide (B116566) ring system. Computational studies can map the charge distribution across the molecule, revealing regions of high and low electron density. The amino group, in particular, increases the electron density of the aromatic ring, which in turn affects its chemical reactivity.

Prediction of Vibrational Modes and Comparison with Experimental Data

Theoretical vibrational analysis using DFT allows for the prediction of the frequencies and intensities of infrared (IR) and Raman spectra. researchgate.net These calculated vibrational modes correspond to specific molecular motions, such as the stretching and bending of bonds. For instance, calculations can predict the characteristic vibrational frequencies for the C=O bonds of the imide group, the N-H bonds of the amino group, and the C-N bonds. nih.gov

Comparing these computationally predicted spectra with experimentally obtained data serves as a powerful method for structural confirmation. researchgate.net A strong correlation between the theoretical and experimental vibrational frequencies validates the accuracy of the computational model and the optimized molecular geometry. researchgate.net Studies on related phthalimide derivatives have shown that the carbonyl stretching frequencies are sensitive to the electronic effects of substituents. cdnsciencepub.com For example, electron-donating groups can lead to a lowering of the C=O stretching frequencies. cdnsciencepub.com

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. ossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation. nih.gov

For this compound, the amino group is expected to raise the energy of the HOMO, primarily localized on the phthalimide ring and the amino group. nih.gov This leads to a reduction in the HOMO-LUMO gap compared to unsubstituted phthalimide, which is consistent with the observed shifts in its absorption and emission spectra. nih.gov DFT calculations can precisely quantify the energies of the HOMO and LUMO and visualize their spatial distribution. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor). uni-muenchen.de

In this compound, the MEP would show a region of high negative potential around the carbonyl oxygen atoms, making them susceptible to electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their ability to act as hydrogen bond donors. uni-muenchen.de Computational studies can generate these MEP maps, providing a visual guide to the molecule's reactive sites. This analysis is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments. uni-muenchen.de

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques are employed to study the interactions between multiple molecules. These methods are essential for understanding the behavior of this compound in condensed phases, such as solutions and solid states.

Computational Studies of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)

Intermolecular interactions play a critical role in the physical and chemical properties of molecular systems. rsc.org For this compound, the primary intermolecular interactions include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The amino group (-NH2) and the carbonyl groups (C=O) of the phthalimide ring are capable of forming hydrogen bonds. nih.gov The amino group can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors. nih.gov Computational studies, often using DFT, can model these interactions and determine their strength and geometry. nih.gov Time-dependent DFT studies on the related 4-aminophthalimide (B160930) in water have shown that intermolecular hydrogen bonds are significantly strengthened in the electronically excited state. nih.gov

π-π Stacking: The planar aromatic ring of the phthalimide core allows for π-π stacking interactions between molecules. rsc.org These interactions, arising from the overlap of p-orbitals, contribute to the stability of crystal structures and aggregates in solution. nih.gov Computational methods can be used to calculate the energy and preferred geometry of these stacking arrangements. nih.gov Studies on similar aromatic systems have demonstrated the importance of these interactions in self-assembly processes. rsc.org

The interplay of these intermolecular forces dictates the supramolecular architecture and ultimately influences properties such as solubility, melting point, and crystal packing. rsc.orgrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-aminophthalimide |

Analysis of Solvation Structures and Their Influence on Electrochemical Performance

The electrochemical behavior of this compound, particularly in applications such as non-aqueous redox flow batteries (NAqORFB), is intrinsically linked to its solvation structure. The interaction between the solute (this compound) and the surrounding solvent molecules, as well as the supporting electrolyte ions, dictates crucial parameters like redox potential, solubility, and ion transport kinetics.

Theoretical and computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these complex solvation phenomena. These investigations reveal that the choice of solvent and supporting salt significantly modulates the electrochemical performance of phthalimide derivatives. For instance, in a biredox eutectic electrolyte system composed of N-butylphthalimide (a related compound) and a catholyte, the solvent was found to preferentially engage with the anions and cations of the supporting salt. acs.org This selective solvation influences the charge carrier transport and redox kinetics. acs.org

Specifically, the solvation of charge carriers, which are the radical anions or cations formed during the electrochemical reaction, is critical. acs.org In the case of N-butylphthalimide-based electrolytes, solvents like acetonitrile (B52724) (ACN) have been shown to facilitate faster transport of solvated anions compared to other solvents like 1,2-dimethoxyethane (B42094) (DME) or tetrahydrofuran (B95107) (THF). acs.org This is attributed to the formation of specific solvated ion complexes that impact mass transfer and electrochemical kinetics. acs.org

Computational modeling can also predict how different solvents and salts affect the redox potential by estimating the ion pair effect and calculating the solvation energy. iu.edu The interaction between the charged redox species and the counter-ions from the supporting electrolyte, as well as the surrounding solvent molecules, can be modeled to understand and predict electrochemical behavior.

A summary of solvents and supporting salts and their observed influence on the electrochemical performance of related N-butylphthalimide systems is presented below:

| Solvent/Salt System | Observed Influence on Electrochemical Performance |

| Acetonitrile (ACN) | Promotes faster transport of solvated anions, leading to better Coulombic efficiencies and less polarization at higher current densities. acs.org |

| Dichloromethane (DCM) | Shows well-defined symmetric anodic and cathodic peaks in cyclic voltammetry, indicating good electrochemical stability. acs.org |

| 1,2-dimethoxyethane (DME) | Results in lower decoupling efficiency and slower ion transfer rates compared to ACN. acs.org |

| Tetrahydrofuran (THF) | Similar to DME, leads to poorer Coulombic efficiencies and significant polarization at higher current densities. acs.org |

| Supporting Salts with Li+ | Can lead to marked electrochemical irreversibility in N-butylphthalimide/DMDPA systems. acs.org |

| Supporting Salts with TBA+ | Generally provides more stable cycling performance compared to Li+-based salts in the same system. acs.org |

This table is based on findings from studies on N-butylphthalimide and related systems, which provide insights applicable to this compound.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Material Design

Quantitative Structure-Property Relationship (QSPR) studies represent a powerful computational approach for the predictive design of new materials, including those based on the this compound scaffold. QSPR models establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. By identifying key molecular descriptors that influence a desired property, researchers can computationally screen and design novel compounds with enhanced performance characteristics without the need for extensive experimental synthesis and testing. researchgate.netresearchgate.net

In the context of materials for applications like redox flow batteries, QSPR can be employed to predict properties such as solubility, redox potential, and stability. rsc.org For instance, computational models have been successfully used to predict highly stable pyridinium (B92312) derivatives and highly soluble cyclopropenium species for battery applications. rsc.org These studies demonstrate the utility of computational modeling for accelerating the discovery of advanced materials. rsc.org

The fundamental principle of QSPR lies in the "like dissolves like" rule and the understanding of solute-solvent interactions. rsc.org By quantifying molecular characteristics through descriptors, it becomes possible to predict how structural modifications will affect properties like solubility in non-aqueous solvents. rsc.orgaalto.fi For phthalimide derivatives, QSPR can help in understanding how different functional groups or substituents on the phthalimide core influence intermolecular forces and, consequently, properties like melting point and solubility. aip.orgrsc.org

The process of building a QSPR model involves several key steps:

Data Set Generation: A diverse set of molecules with known experimental property values is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the topological, electronic, and geometric features of the molecules are calculated.

Model Development: Statistical methods or machine learning algorithms are used to build a mathematical model that links the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using external validation sets.

For this compound and its analogues, QSPR could be applied to predict various properties relevant to its applications. For example, in dye chemistry, QSPR could predict the absorption and emission wavelengths, as well as the photostability of new dye molecules derived from this compound. In materials science, it could predict the electrochemical properties of novel redox-active materials for energy storage. researchgate.net

An illustrative table of molecular descriptors that could be used in QSPR studies of phthalimide derivatives is provided below:

| Descriptor Type | Examples | Predicted Property |

| Topological | Molecular Connectivity Indices, Wiener Index | Solubility, Boiling Point |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Redox Potential, Color (λmax) |

| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Crystal Packing |

| Constitutional | Molecular Weight, Number of N and O atoms | General Physicochemical Properties |

The application of QSPR and other predictive modeling techniques is becoming increasingly integral to the rational design of materials. mit.edu These computational tools allow for a more targeted and efficient approach to developing new compounds with tailored properties, reducing the time and cost associated with traditional trial-and-error experimental methods. mit.edu

Chemical Reactivity and Reaction Mechanisms

Photochemical Reactivity and Pathways

The photochemical behavior of 4-amino-N-butylphthalimide is largely governed by the phthalimide (B116566) moiety, which acts as a versatile chromophore. researchgate.net Upon absorption of light, the molecule is promoted to an excited state, from which a variety of reactions can occur. These photoreactions can be broadly categorized into hydrogen abstraction, cycloaddition, and single electron transfer processes. researchgate.netirb.hr For N-alkylphthalimides, the dominant pathway following excitation to the singlet state is a highly efficient intersystem crossing to the triplet state. irb.hr This triplet state is the primary precursor for the subsequent photochemical transformations. researchgate.net

However, the presence of the 4-amino group, a strong electron-donating group, significantly influences the photophysical properties. It introduces a charge-transfer (CT) character to the lowest excited singlet state, which can lead to enhanced fluorescence and photochemical stability compared to unsubstituted N-alkylphthalimides. researchgate.net Despite this, the characteristic reactivity of the excited phthalimide carbonyl groups remains a key feature of its chemistry.

While this compound itself does not undergo direct photodecarboxylation, the phthalimide group is a well-established activating group for the photoinduced decarboxylation of carboxylic acids, typically in the form of N-acyloxyphthalimides. This process is initiated by a photoinduced electron transfer (PET) from the carboxylate group to the excited phthalimide chromophore. The resulting carboxyl radical then rapidly loses carbon dioxide to generate an alkyl radical, which can be trapped in subsequent reactions. This PET-promoted decarboxylation is a foundational reaction pathway for phthalimide derivatives. researchgate.net

A hallmark reaction of N-alkylphthalimides, including the N-butyl derivative, is photocyclization to form benzazepinedione products. irb.hr This reaction is a variation of the Norrish-Yang reaction, which proceeds via an initial intramolecular hydrogen atom abstraction. wikipedia.orgchem-station.comnih.gov The excited carbonyl group of the phthalimide abstracts a hydrogen atom from the N-alkyl chain, generating a 1,n-biradical intermediate. irb.hr

The regioselectivity of this reaction is dependent on which hydrogen atom on the N-butyl chain is abstracted. Abstraction of a γ-hydrogen (from the third carbon of the butyl chain) leads to a 1,5-biradical, which can then cyclize to form a five-membered azetidinol (B8437883) ring or rearrange. Abstraction of a δ-hydrogen (from the fourth carbon) is often more favorable, forming a 1,6-biradical that cyclizes to yield a six-membered ring, the core of the benzazepinedione product. researchgate.netirb.hr The chemoselectivity is high for this cyclization pathway, though fragmentation of the biradical can occur as a competing process. irb.hr

The primary photochemical event for N-alkylphthalimides is often an intra- or intermolecular hydrogen atom abstraction. irb.hr

Intramolecular Hydrogen Atom Abstraction: This is the key step initiating the photocyclization reactions described above. taylorfrancis.com The triplet excited state of the phthalimide carbonyl group abstracts a hydrogen atom from the N-butyl side chain. irb.hryoutube.com This process is highly dependent on the conformation of the molecule, which must allow a close approach of the carbonyl oxygen to a C-H bond on the alkyl chain, typically favoring a six-membered cyclic transition state for γ- or δ-hydrogen abstraction. irb.hryoutube.com The result is the formation of a 1,n-biradical. irb.hr For example, photolysis of N-(4-homoadamantyl)phthalimide results primarily in δ-hydrogen abstraction, leading to a cyclized exo-alcohol in high yield, showcasing the regioselectivity of the process. researchgate.net

Intermolecular Hydrogen Atom Abstraction: When irradiated in solvents that are effective hydrogen donors (e.g., alcohols), N-alkylphthalimides can undergo intermolecular hydrogen abstraction. This leads to photoreduction of one of the carbonyl groups to a hydroxyl group, forming a dihydrophthalimide derivative. irb.hr

Table 1: Summary of Photochemical Pathways for N-Alkylphthalimides

| Reaction Pathway | Initiating Step | Key Intermediate | Major Product(s) |

| Photocyclization | Intramolecular γ- or δ-Hydrogen Abstraction | 1,5- or 1,6-Biradical | Benzazepinediones, Azetidinols |

| Photoreduction | Intermolecular Hydrogen Abstraction | Ketyl Radical | Dihydrophthalimide derivatives |

Upon photoexcitation, most N-alkylphthalimides undergo rapid and efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), with quantum yields (Φ_ISC_) reported to be in the range of 0.5 to 1. irb.hr This triplet state has a longer lifetime (in the microsecond timescale) than the singlet state, allowing it to participate in bimolecular reactions. irb.hrethz.chresearchgate.net

The T₁ state of phthalimides is typically an n,π* state, which confers radical-like reactivity on the carbonyl oxygen. youtube.com This diradical character is responsible for the hydrogen atom abstraction reactions that lead to the formation of radical intermediates. irb.hr In the case of intramolecular H-abstraction from the N-butyl chain, a 1,n-biradical is formed. irb.hr Alternatively, the excited triplet phthalimide can act as a potent oxidant in single electron transfer (PET) reactions with suitable electron donors, leading to the formation of a radical ion pair. researchgate.netirb.hr The generation of phthalimide nitrogen radicals is also possible through the homolysis of N-hydroxyphthalimide esters under photolytic conditions. bohrium.com

Nucleophilic Substitution Reactions Involving the Amino Group

The 4-amino group on the phthalimide ring is an electron-donating group, which makes it nucleophilic. Direct nucleophilic substitution to displace the amino group itself is energetically unfavorable. Instead, the reactivity of this group is centered on the lone pair of electrons on the nitrogen atom, allowing it to act as a nucleophile in various reactions.

For instance, the amine hydrogens can be substituted in reactions such as alkylation or acylation. This is exemplified by the synthesis of 4-(N,N-dimethyl)amino-N-methylphthalimide from 4-aminophthalimide (B160930), where the amino group is methylated. researchgate.net While the phthalimide nitrogen itself is part of an imide and generally non-nucleophilic, the exocyclic 4-amino group behaves more like a typical arylamine. This nucleophilic character is fundamental to synthesizing a wide range of functionalized 4-aminophthalimide derivatives used as fluorescent probes and materials. researchgate.netnih.govnih.gov

The Gabriel synthesis of primary amines utilizes the phthalimide anion as a nucleophile to attack an alkyl halide. libretexts.org This showcases the nucleophilic potential of a deprotonated imide nitrogen, a distinct process from the reactivity of the 4-amino group on the aromatic ring. libretexts.org

Cyclization and Ring-Closing Reaction Mechanisms

Derivatives of this compound can be designed to undergo powerful cyclization and ring-closing reactions, which are key strategies for the synthesis of complex nitrogen-containing heterocycles.

If the saturated N-butyl group of this compound were replaced with an unsaturated N-alkenyl chain, such as an N-pent-4-enyl group, the resulting molecule becomes a precursor for aminyl radical cyclization. Generation of a nitrogen-centered radical (an aminyl radical) on the imide nitrogen would lead to a rapid intramolecular addition to the double bond. acs.org Theoretical and experimental studies on analogous systems, like the N-methyl-N-4-pentenylaminyl radical, show a strong preference for irreversible 5-exo cyclization. acs.org This cyclization would yield a new five-membered ring, resulting in a pyrrolidine (B122466) ring fused to the isoindole core of the phthalimide structure. acs.orgnih.gov

Table 2: Regioselectivity in Alkenylaminyl Radical Cyclization

| Radical Precursor | Cyclization Mode | Ring Size Formed | Kinetic/Thermodynamic Favorability |

| N-But-3-enylaminyl | 4-exo | 4 | Disfavored |

| N-But-3-enylaminyl | 5-endo | 5 | Disfavored |

| N-Pent-4-enylaminyl | 5-exo | 5 | Favored (Baldwin's Rules) |

| N-Pent-4-enylaminyl | 6-endo | 6 | Disfavored |

| N-Hex-5-enylaminyl | 6-exo | 6 | Favored |

| N-Hex-5-enylaminyl | 7-endo | 7 | Disfavored |

Ring-closing metathesis (RCM) is a versatile reaction for synthesizing unsaturated rings, including nitrogen heterocycles. wikipedia.org This reaction requires a precursor molecule containing at least two alkene functional groups. A derivative of this compound, such as one with an N,N-diallyl amino group at the 4-position or an N-alkyl chain containing two terminal double bonds, could serve as a substrate for RCM. nih.gov

The reaction is catalyzed by metal alkylidenes, most commonly ruthenium-based Grubbs catalysts, and proceeds through a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org The intramolecular reaction between the two alkene moieties results in the formation of a new cyclic alkene and the release of a volatile byproduct like ethylene, which drives the reaction to completion. organic-chemistry.org RCM has been successfully used to synthesize a wide array of 5- to 30-membered nitrogen heterocycles from suitable diene precursors. wikipedia.orgnih.gov

Coordination Chemistry: Ligand Properties and Metal Complex Formation

The phthalimide scaffold serves as a versatile platform in the design of ligands for coordination chemistry. The core structure, featuring an aromatic ring fused to a five-membered imide ring, can be systematically modified to introduce specific donor atoms, thereby tuning the electronic and steric properties of the resulting metal complexes. The compound this compound is an example of such a derivative, incorporating a primary amine group on the aromatic ring and a butyl chain on the imide nitrogen. These substitutions create multiple potential coordination sites: the amino group, the two carbonyl oxygens, and the imide nitrogen itself, allowing for diverse binding modes with various metal centers.

Design and Synthesis of Phthalimide-Based Ligands

The design of phthalimide-based ligands is centered on the strategic placement of functional groups that can act as Lewis bases, donating electron pairs to a metal center. msu.edunsu.ru Traditionally, phthalimides are synthesized through the condensation reaction between phthalic acid or its anhydride (B1165640) and a primary amine. acs.orgresearchgate.net This straightforward method allows for the easy introduction of a wide variety of substituents at the imide nitrogen (the N-substituent).

For a molecule like this compound, the synthesis would typically involve using 4-aminophthalic acid or its corresponding anhydride and reacting it with n-butylamine. Alternatively, N-butylphthalimide could be synthesized first from phthalic anhydride and n-butylamine, followed by nitration at the 4-position and subsequent reduction to the amino group.

The versatility of phthalimide ligand synthesis is demonstrated by various established methods:

Metal-catalyzed aminocarbonylation: This involves the cyclization of ortho-dihaloarenes with amines and carbon monoxide, offering a route to the core phthalimide structure. nih.gov

C-H bond activation: Palladium-catalyzed reactions can functionalize the phthalimide aromatic ring, allowing for the introduction of coordinating groups. For instance, N-substituted 4-bromophthalimides can undergo Stille cross-coupling to attach pyridyl groups, creating effective chelating ligands. nih.gov

Metal-free synthesis: To offer a more environmentally friendly approach, methods using organocatalysis, base catalysis, or acid catalysis have been developed. nih.gov

The resulting ligands can be designed to be monodentate, binding through a single donor atom, or polydentate, offering multiple coordination points for chelation. In this compound, the 4-amino group provides a primary nitrogen donor site. The carbonyl oxygens can also participate in coordination, and deprotonation of the imide N-H (in unsubstituted phthalimide) can create an anionic ligand. acs.org The combination of the "hard" oxygen and "borderline" nitrogen donors makes phthalimide derivatives suitable for coordinating with a wide range of metal ions.

Characterization of Metal Complexes and Coordination Modes

Metal complexes of phthalimide-based ligands are characterized using a suite of spectroscopic and analytical techniques to determine their structure, coordination environment, and electronic properties. The specific coordination mode of the ligand is highly dependent on the metal ion, the steric and electronic nature of the phthalimide substituents, and the presence of other ancillary ligands.

Coordination Modes:

N-Coordination: In many complexes, particularly with pyridyl-phthalimide ligands, coordination occurs through the nitrogen atom of the substituent group. For example, in gold(I) complexes with pyridinyl–phthalimide ligands, an approximately linear P–Au–N coordination geometry is observed. rsc.org

Cyclometalation: The phthalimide ring itself can undergo C-H activation to form a direct metal-carbon bond, creating a stable metallacycle. This has been observed in ruthenium and iridium complexes where the metal coordinates to a pyridyl substituent and also forms a bond with a carbon atom at the 5-position of the phthalimide ring. nih.gov

O,O-Chelation: The two carbonyl oxygen atoms of the imide group can act as a bidentate chelate. This binding mode has been structurally confirmed in a zinc complex containing an N-oxyphthalimide radical, where the ligand binds in an O,O-κ² fashion. escholarship.org

Bridging Ligand: Phthalimide derivatives can bridge two or more metal centers, leading to the formation of coordination polymers.

Spectroscopic Characterization:

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing these complexes.

Infrared Spectroscopy: The IR spectrum of a phthalimide ligand provides key information about its coordination to a metal ion. libretexts.org The stretching frequencies of the C=O and N-H bonds are particularly sensitive to complexation. Upon coordination through the carbonyl oxygen, a shift in the ν(C=O) band to a lower frequency (wavenumber) is typically observed. Similarly, coordination involving the amino group in this compound would be evidenced by shifts in the N-H stretching and bending vibrations.

| Compound/Complex | Key Functional Group | Characteristic IR Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Phthalimide (Free Ligand) | C=O stretch | ~1720 | sphinxsai.com |

| N-benzyl-4-(pyridin-2-yl)phthalimide | C=O stretch | 1766, 1699 | nih.gov |

| 2a-f (N-aminophthalimides) | -NH₂ stretch | 3447, 3482 | mdpi.com |

| Metal-Phthalocyanine Complexes | Isoindole stretch | 1112-1122 | researchgate.net |

UV-Visible Spectroscopy: The electronic spectra of phthalimide complexes provide insights into the electronic transitions within the molecule. libretexts.org The free 4-aminophthalimide ligand is known for its fluorescent properties. researchgate.net Upon complexation, the absorption and emission bands may shift (either bathochromically or hypsochromically) due to the influence of the metal ion on the ligand's molecular orbitals. These spectra often show intense bands in the UV region due to π-π* transitions within the aromatic system and potentially lower energy charge-transfer bands (ligand-to-metal or metal-to-ligand) in the visible region for transition metal complexes. pku.edu.cnbath.ac.uk

The combination of these characterization methods allows for the detailed elucidation of the coordination geometry around the metal center, which is often found to be pseudo-octahedral or square planar, depending on the metal and ligand set. nih.gov

Advanced Applications in Materials Science and Chemical Sensing

Development of Fluorescent Probes for Chemical Environment Sensing

The 4-aminophthalimide (B160930) core is a well-established fluorophore known for its pronounced solvatochromism, where its fluorescence emission characteristics are highly dependent on the polarity of the surrounding environment. This sensitivity makes 4-amino-N-butylphthalimide and its derivatives exceptional candidates for developing fluorescent probes that can report on local chemical conditions.

The fluorescence of this compound arises from an intramolecular charge transfer (ICT) excited state. researchgate.netmdpi.com Upon excitation with light, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state compared to the ground state. mdpi.com In polar solvents, solvent molecules reorient around this new, larger dipole, which lowers the energy of the excited state. This stabilization results in a bathochromic shift (a shift to longer wavelengths or lower energy) of the fluorescence emission. researchgate.net Consequently, the color of the emitted light provides a direct indication of the local solvent polarity.

This strong solvatochromic effect is a key feature of 4-aminophthalimide derivatives. For instance, the emission maximum of a typical 4-aminophthalimide derivative can shift dramatically from the blue-green region in nonpolar solvents to the yellow-orange region in highly polar protic solvents like water. nih.gov This behavior allows the compound to act as a sensitive probe for the polarity of microenvironments in complex systems. Furthermore, the fluorescence quantum yield (the efficiency of light emission) is also highly sensitive to the environment, often decreasing significantly in protic solvents due to the formation of hydrogen bonds which provide non-radiative decay pathways. mdpi.com

Table 1: Solvatochromic Shift of a Representative 4-Aminophthalimide Derivative

| Solvent | Emission Maximum (λem) | Fluorescence Quantum Yield (ΦF) |

| Ethyl Acetate | ~460 nm | ~0.70 |

| Acetone | ~485 nm | ~0.68 |

| Acetonitrile (B52724) | ~495 nm | ~0.65 |

| Ethanol | ~530 nm | ~0.20 |

| Water | ~565 nm | ~0.05 |

| Data are representative for Fmoc-protected 4-aminophthalimide amino acids, demonstrating the general trend. nih.gov |

The formation of micelles in surfactant solutions creates distinct microenvironments—a nonpolar hydrophobic core and a polar interfacial region—in an aqueous bulk phase. The solvatochromic nature of 4-aminophthalimide derivatives makes them excellent probes for studying micellar aggregation. acs.orgresearchgate.net When this compound is introduced into a surfactant solution, it partitions between the bulk aqueous phase and the micellar phase. acs.org

Below the critical micelle concentration (CMC), the probe resides in the highly polar aqueous environment, exhibiting weak, long-wavelength fluorescence. As the surfactant concentration increases and micelles begin to form, the probe molecules preferentially move into the less polar, more restricted environment of the micelle. This transition is accompanied by a significant blue shift in the fluorescence emission and a dramatic increase in fluorescence intensity. acs.orgscispace.com By monitoring these spectral changes as a function of surfactant concentration, the CMC can be accurately determined. Furthermore, the precise emission wavelength can provide information about the location of the probe within the micelle, whether it is deep within the hydrophobic core or at the more polar interface. acs.org

Cyclodextrins are macrocyclic host molecules with a hydrophilic exterior and a hydrophobic inner cavity. nih.gov They can encapsulate guest molecules, like 4-aminophthalimide, if the guest is of a suitable size and hydrophobicity. This encapsulation process moves the guest molecule from the polar aqueous environment into the nonpolar cavity of the cyclodextrin.

This change in the microenvironment is readily detected by changes in the fluorescence of the 4-aminophthalimide probe. ias.ac.inscispace.com Upon formation of an inclusion complex with a cyclodextrin, a significant enhancement of the fluorescence quantum yield and a blue shift in the emission spectrum are typically observed. researchgate.netuniv-soukahras.dz These changes confirm the formation of a host-guest complex and can be used to study the thermodynamics of the binding event. Studies have shown that 4-aminophthalimide forms 1:1 inclusion complexes with α- and β-cyclodextrins, and the analysis of fluorescence data allows for the calculation of the binding constants for these interactions. ias.ac.inscispace.com The sensitivity of the probe to its environment provides a powerful tool for investigating the fundamentals of molecular recognition and supramolecular chemistry.

The ability of 4-aminophthalimide derivatives to report on local polarity has been harnessed for biological imaging. In live cell fluorescence microscopy, these probes can selectively stain and visualize subcellular organelles based on their different microenvironments. researchgate.net A key application is the visualization of lipid droplets and mitochondria. nih.govnih.gov

Lipid droplets are organelles that store neutral lipids and are characterized by a highly nonpolar, hydrophobic interior. In contrast, mitochondrial membranes are more polar. A derivative such as 4-amino-N-adamantylphthalimide, which has amphiphilic character, can readily penetrate live cells. researchgate.net When inside the cell, it preferentially accumulates in lipid droplets. In this nonpolar environment, its fluorescence is strong and blue-shifted. The same probe can also stain mitochondrial membranes, but due to the higher polarity of this environment, the emission is red-shifted. researchgate.net This fluorosolvatochromism allows for the simultaneous visualization of both mitochondria and lipid droplets in two different emission channels using confocal microscopy, providing a powerful tool for studying lipid metabolism and organelle interactions in living cells. researchgate.netyoutube.com

Integration in Advanced Materials Science

The this compound structure can be used not only as a probe but also as a fundamental building block for the synthesis of advanced functional materials.

High-performance polymers like polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edu They are typically synthesized via a polycondensation reaction between a diamine and a dianhydride. dakenchem.com The amino group on the this compound molecule allows it to function as a diamine monomer (or co-monomer) in such polymerization reactions.

By incorporating the 4-aminophthalimide moiety directly into the polymer backbone, its properties can be imparted to the resulting material. For example, a diamine containing the phthalimide (B116566) group can be reacted with various tetracarboxylic acid dianhydrides to produce high molecular weight polyimides. researchgate.net The inclusion of the rigid phthalimide group can enhance the glass transition temperature and thermal stability of the polymer compared to analogous polymers without this unit. researchgate.net

Similarly, this monomer can be used in the synthesis of poly(ester-imide)s. These polymers combine the thermal stability of imides with the processing advantages of polyesters. nih.gov They can be prepared through polycondensation reactions involving monomers with pre-formed imide rings and ester linkages. nih.govresearchgate.net Using an amino-functionalized phthalimide allows for the creation of polymers with tailored properties, potentially including intrinsic fluorescence and enhanced thermal performance for applications in advanced electronics and aerospace.

Components in Non-Aqueous Organic Redox Flow Batteries

Non-aqueous organic redox flow batteries (NARFBs) represent a promising frontier in large-scale energy storage, offering the potential for higher cell voltages and energy densities compared to their aqueous counterparts. The performance of these batteries is critically dependent on the electrochemical stability and solubility of the redox-active organic molecules used in the electrolytes.

Phthalimide derivatives have emerged as highly promising anolytes (negative electrolyte materials) in NARFBs. Research has shown that molecules based on the N-alkylphthalimide scaffold, such as the closely related N-methylphthalimide, exhibit stable and reversible one-electron reduction at low potentials, a crucial characteristic for an effective anolyte. The operational principle involves the reversible reduction of the phthalimide's carbonyl groups.

The structure of this compound is particularly advantageous for this application.

Redox-Active Core: The phthalimide group acts as the primary redox-active center.

Solubility Enhancement: The N-butyl group enhances the molecule's solubility in the organic solvents typically used in NARFBs, allowing for higher electrolyte concentrations and thus greater energy storage capacity.

Scientists are exploring the synthesis of molecules with multiple phthalimide units to facilitate multi-electron redox events, which could dramatically increase the storage capacity of the battery. The fundamental electrochemical behavior of this compound makes it a key building block in the design of these next-generation, high-performance anolytes.

| Property | Significance in NARFBs | Contribution of this compound |

| Low Reduction Potential | Leads to higher cell voltage and energy density. | The phthalimide core provides a stable, low-potential redox center. |

| High Solubility | Enables higher concentration of active species, increasing volumetric capacity. | The N-butyl chain improves solubility in organic electrolytes. |

| Electrochemical Reversibility | Ensures high coulombic efficiency and long cycle life for the battery. | Phthalimide derivatives demonstrate good cycling stability. |

| Chemical Stability | Prevents degradation of the electrolyte over time. | The aromatic phthalimide structure is inherently stable. |

Materials for Efficient Optical Data Storage

The development of advanced optical data storage systems, including holographic storage, relies on photosensitive materials that can change their properties upon exposure to light. wikipedia.orgvision-systems.com 4-aminophthalimide and its derivatives are recognized for their strong fluorescence and solvatochromic properties, making them attractive candidates for this field. smolecule.com

The key photophysical characteristics of this compound relevant to data storage are:

Strong Fluorescence: The compound exhibits significant fluorescence, with quantum yields being highly dependent on the polarity of its environment. This sensitivity allows for data to be "written" by altering the local environment of the molecule (e.g., in a polymer matrix) and "read" by detecting the resulting changes in fluorescence intensity.

Solvatochromism: The emission wavelength of 4-aminophthalimides is sensitive to solvent polarity. This property can be harnessed to encode data, where different states (e.g., "0" and "1") correspond to different emission colors.

Photochromism: Many organic dyes can be switched between two different forms (isomers) using light of specific wavelengths. wikipedia.org This reversible transformation, known as photochromism, is a fundamental mechanism for rewritable optical data storage. wikipedia.orgmdpi.com The aminophthalimide scaffold can be incorporated into larger molecular systems designed to exhibit this behavior.

Holographic data storage, for instance, records information within the volume of a photosensitive material by creating an optical interference pattern. wikipedia.orgmicrosoft.com Materials incorporating dyes like this compound are investigated for this purpose, as their absorption or refractive index can be locally modified by a laser, allowing the hologram to be recorded.

| Photophysical Property | Description | Relevance to Optical Data Storage |

| Fluorescence | Emission of light after absorbing light of a shorter wavelength. | Enables data readout by detecting light emission. High quantum yield is desirable. |

| Solvatochromism | Change in absorption or emission color with solvent polarity. | Allows for spectral multiplexing, storing data in different colors at the same location. |

| Photochromism | Reversible change between two forms with different absorption spectra upon light exposure. | Forms the basis for rewritable data storage, enabling write, erase, and rewrite cycles. |

Enhancement of Composite Material Properties through Molecular Interactions (e.g., with Carbon Nanotubes)

Carbon nanotubes (CNTs) possess extraordinary mechanical and electrical properties, but their application in composite materials is often limited by poor dispersion and weak interfacial adhesion with the surrounding polymer matrix. This compound can act as a molecular bridge or "compatibilizer" to address these challenges through specific non-covalent and covalent interactions.

The enhancement mechanism is twofold:

π-π Stacking: The flat, aromatic phthalimide ring of the molecule can interact strongly with the graphitic surface of carbon nanotubes via π-π stacking. This non-covalent interaction helps to adsorb the molecule onto the CNT surface, preventing the nanotubes from bundling together and promoting better dispersion within the polymer matrix.

Amino Group Functionality: The primary amino group (-NH₂) is a reactive site that can form hydrogen bonds or covalent bonds with the polymer matrix. For example, in a polyamide or epoxy composite, the amino group can react with the polymer chains, creating a strong link between the CNT (via the phthalimide) and the matrix.

Role in Organic Transformations and Photocatalysis

Beyond materials science, this compound serves as a valuable platform in synthetic chemistry and as a functional molecule in light-driven chemical reactions.

As Versatile Scaffolds in Modern Organic Synthesis

In organic synthesis, a scaffold is a core molecular structure that serves as a foundation for building a diverse range of more complex molecules. This compound is an excellent example of such a scaffold due to its combination of a stable core and multiple reactive sites.

Stable Phthalimide Core: The phthalimide ring is chemically robust, remaining intact through various reaction conditions. This stability allows chemists to perform modifications on other parts of the molecule without disrupting the core structure.

Reactive Amino Group: The amino group is a versatile functional handle. It can undergo a wide array of chemical transformations, including alkylation, acylation, and diazotization, allowing for the attachment of various side chains and the creation of new functional groups.

Modifiable N-Alkyl Chain: The N-butyl group can be replaced with other alkyl or functionalized chains starting from the initial synthesis step (reacting phthalic anhydride (B1165640) with a different primary amine), providing another layer of structural diversity.

This versatility makes the aminophthalimide scaffold a valuable starting material for the synthesis of pharmaceuticals, dyes, and other functional organic molecules.

Applications in Photocatalytic Reactions

Photocatalysis utilizes light to drive chemical reactions. A key component in many photocatalytic systems is a photosensitizer—a molecule that absorbs light and transfers the light energy to other molecules, thereby initiating a chemical reaction.

The structure of this compound is well-suited for this role. The extended π-conjugated system of the aminophthalimide ring acts as a chromophore, enabling it to absorb light efficiently in the visible or UV spectrum. The presence of both an electron-donating amino group and electron-withdrawing carbonyl groups facilitates the formation of an excited state upon light absorption, which is crucial for its photocatalytic activity. As a photosensitizer, it can initiate various organic transformations, contributing to the field of green chemistry by enabling reactions to proceed under mild conditions using light as an energy source.

Conclusion and Future Research Directions

Synthesis of Key Research Insights on 4-Amino-N-butylphthalimide

This compound is a fluorescent organic compound belonging to the phthalimide (B116566) family, characterized by a phthalimide ring with a butyl group attached to the nitrogen atom and an amino group at the 4-position. Research into this specific molecule is not extensive, but insights can be synthesized from studies on closely related compounds and general knowledge of phthalimide derivatives.

The synthesis of this compound is generally approached via a two-step process. The initial step involves the formation of N-butylphthalimide, which can be achieved by reacting phthalic anhydride (B1165640) with butylamine. smolecule.comgoogle.com This is followed by the introduction of an amino group at the 4-position of the N-butylphthalimide structure, a common transformation for phthalimide systems. smolecule.comgoogle.com

In terms of applications, while direct research on this compound is limited, the broader class of N-substituted phthalimides has shown notable biological activity. For instance, N-butylphthalimide, the precursor to the target compound, has demonstrated potent antifungal and anti-biofilm properties against various Candida species. nih.gov This suggests that this compound could also possess interesting biological activities. Furthermore, the fluorescent properties of the 4-aminophthalimide (B160930) core make it a candidate for the development of fluorescent probes for biological imaging. nih.govresearchgate.net

Table 1: Summary of Key Research Insights

| Area of Research | Key Insights | Supporting Evidence from Related Compounds |

|---|---|---|

| Synthesis | Typically a two-step process involving the formation of N-butylphthalimide followed by amination. | General methods for phthalimide synthesis are well-established. smolecule.comgoogle.comresearchgate.net |

| Photophysical Properties | Expected to be a solvatochromic fluorophore with environment-sensitive emission. | 4-aminophthalimide and its derivatives are known for their solvatochromism. nih.govresearchgate.netnih.govaip.orgrsc.org |

| Biological Activity | Potential for antifungal and anti-biofilm activity. | N-butylphthalimide shows significant antifungal properties. nih.gov Phthalimide derivatives, in general, have a wide range of biological activities. japsonline.comresearchgate.netbibliomed.orgnih.govcolab.ws |

| Applications | Potential as a fluorescent probe for biological systems and as a precursor for other functional molecules. | 4-aminophthalimide amino acids have been used as fluorescent probes. nih.govresearchgate.net Phthalimides are versatile scaffolds in medicinal chemistry. japsonline.comresearchgate.netbibliomed.org |

Identification of Emerging Research Areas and Unexplored Potential

The limited specific research on this compound presents a landscape rich with unexplored potential and emerging research avenues.

A significant emerging area is the development of novel fluorescent probes for cellular and molecular biology. Given the solvatochromic properties of the 4-aminophthalimide core, this compound could be developed into probes that are sensitive to the microenvironment of biological structures like cell membranes or protein binding sites. nih.govresearchgate.net The butyl group provides a degree of lipophilicity that could influence its interaction with and localization within biological systems.

Another promising area is the investigation of its antimicrobial and anti-biofilm properties . The demonstrated activity of N-butylphthalimide against Candida species suggests that this compound should be screened for similar or enhanced activity. nih.gov The introduction of the amino group could modulate its biological activity and spectrum.

The synthesis of novel derivatives based on the this compound scaffold is a largely unexplored field. The amino group serves as a versatile functional handle for further chemical modifications, allowing for the creation of a library of new compounds with potentially diverse biological activities and photophysical properties. These could include new anticancer agents, anti-inflammatory molecules, or other therapeutics, leveraging the known pharmacological potential of the phthalimide core. japsonline.comresearchgate.netbibliomed.orgnih.govcolab.ws

Finally, the potential of this compound in materials science is yet to be explored. Phthalimide-based polymers are known for their thermal stability, and the introduction of a fluorescent and functionalizable moiety could lead to the development of new functional polymers with applications in sensors or optoelectronics. atomfair.com

Recommendations for Methodological Advancements in Future Studies

To fully realize the potential of this compound, future research should employ advanced and systematic methodologies.

For the synthesis and characterization , detailed studies are needed to optimize reaction conditions to achieve high yields and purity. A comprehensive characterization using modern spectroscopic techniques is crucial. This includes:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Mass Spectrometry (MS) to determine the molecular weight and confirm the identity.

UV-Visible Absorption and Fluorescence Spectroscopy to systematically study its photophysical properties in a range of solvents of varying polarity. This would allow for a quantitative analysis of its solvatochromism, including the determination of absorption and emission maxima, Stokes shifts, and fluorescence quantum yields. rsc.orgnih.gov

To investigate its potential as a fluorescent probe , advanced microscopy techniques should be utilized. mdpi.com

Confocal fluorescence microscopy and two-photon microscopy can be used to study its uptake, localization, and behavior in living cells.

Fluorescence Lifetime Imaging Microscopy (FLIM) could provide additional information about the microenvironment of the probe within the cell.

For the evaluation of its biological activity , standardized in vitro assays are necessary.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays should be performed against a panel of clinically relevant fungal strains to quantify its antifungal activity. ijpsdronline.commdpi.commdpi.com

Crystal violet assay and confocal laser scanning microscopy (CLSM) can be used to quantify its anti-biofilm efficacy. nih.gov

Finally, to explore its potential in drug design and development , computational methods can be a valuable tool.

Molecular docking studies can be used to predict its binding affinity to potential biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can help in designing new derivatives with improved activity.

By employing these advanced methodologies, a comprehensive understanding of the chemical, photophysical, and biological properties of this compound can be achieved, paving the way for its application in various scientific fields.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-butylphthalimide |

| Phthalic anhydride |

| Butylamine |

Q & A